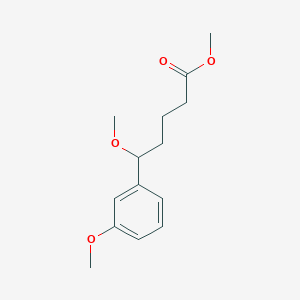

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-16-12-7-4-6-11(10-12)13(17-2)8-5-9-14(15)18-3/h4,6-7,10,13H,5,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCARDCMWFPGKNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CCCC(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

This technical guide details the chemical profile, synthesis, and application of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate (CAS 1803593-25-0) . This molecule serves as a critical, high-value synthon in the development of central nervous system (CNS) agents, specifically targeting the 3-methoxyphenyl pharmacophore —a structural motif fundamental to the efficacy of dual-action analgesics like Tramadol and Tapentadol.

Synthon Profile & Strategic Application in CNS Ligand Design

Part 1: Strategic Significance

In the landscape of medicinal chemistry, the 3-methoxyphenyl moiety is a privileged structure, serving as the primary anchor for binding to the

This compound represents a "masked" linear precursor to this pharmacophore. Unlike cyclic intermediates (e.g., cyclohexanones used in Tramadol synthesis), this acyclic ester offers three distinct strategic advantages:

-

Stereochemical Flexibility: It allows for late-stage introduction of chirality at the benzylic position (C5) via asymmetric synthesis or chiral resolution.

-

Divergent Synthesis: The terminal ester group (C1) provides a handle for cyclization, amidation, or reduction, enabling the construction of diverse scaffolds (piperidines, morpholines, or acyclic amines) from a single parent compound.

-

Metabolic Stability: The methoxy-protection at the benzylic position prevents premature oxidation during multi-step synthesis, serving as a robust protecting group that can be retained or cleaved to reveal the active pharmacophore.

Part 2: Chemical Entity Profile

Physicochemical Data

| Property | Specification |

| CAS Number | 1803593-25-0 |

| IUPAC Name | This compound |

| Molecular Formula | |

| Molecular Weight | 252.31 g/mol |

| Physical State | Viscous Colorless Oil (Standard) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Insoluble in Water |

| LogP (Predicted) | ~2.5 (Lipophilic) |

| Boiling Point | ~340°C (at 760 mmHg, predicted) |

| Key Functional Groups | Methyl Ester, Benzylic Ether, Aryl Methoxy |

Structural Analysis

The molecule consists of a pentanoate chain terminating in a methyl ester.[1][2] At the C5 position, the chain is substituted with a 3-methoxyphenyl ring and a methoxy group.[1][3] This specific substitution pattern mimics the "tyramine-like" binding pocket interactions seen in opioid ligands but lacks the nitrogen atom, which is typically introduced in subsequent steps.

Part 3: Synthesis & Experimental Protocols

Retrosynthetic Logic

The most robust route to CAS 1803593-25-0 involves a Grignard addition to a glutaraldehyde derivative, followed by O-methylation . This approach ensures regiocontrol and scalability.

Workflow Diagram (DOT)

Caption: Figure 1. Convergent synthesis of this compound via Grignard addition and Williamson ether synthesis.

Detailed Protocol

Step 1: Preparation of the Grignard Reagent

-

Activation: In a flame-dried 3-neck flask under Argon, place Magnesium turnings (1.2 eq) and a crystal of iodine.

-

Initiation: Add 10% of the total volume of 3-bromoanisole (1.0 eq) in anhydrous THF. Heat gently until the iodine color fades, indicating initiation.

-

Addition: Dropwise add the remaining 3-bromoanisole/THF solution to maintain a gentle reflux.

-

Completion: Stir for 1 hour at reflux to ensure complete formation of (3-methoxyphenyl)magnesium bromide .

Step 2: Nucleophilic Addition

-

Cooling: Cool the Grignard solution to -78°C.

-

Electrophile: Slowly add Methyl 5-oxopentanoate (1.0 eq) (freshly prepared via ozonolysis of methyl 5-hexenoate or oxidation of methyl 5-hydroxypentanoate) in THF.

-

Quench: Stir for 2 hours, allowing the mixture to warm to 0°C. Quench with saturated

. -

Isolation: Extract with EtOAc, dry over

, and concentrate to yield the intermediate Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate .

Step 3: O-Methylation (Target Synthesis)

-

Deprotonation: Dissolve the intermediate hydroxy-ester in anhydrous DMF at 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 eq) portion-wise. Stir for 30 min until gas evolution ceases.

-

Alkylation: Add Methyl Iodide (MeI, 1.2 eq) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Purification: Quench with ice water. Extract with

. Wash organic layer with brine to remove DMF. -

Final Polish: Purify via flash column chromatography (Hexanes:EtOAc 8:2) to isolate This compound as a clear oil.

Part 4: Analytical Validation (QC)

To ensure the integrity of the synthesized compound, the following spectral signatures must be validated.

| Technique | Expected Signature | Diagnostic Value |

| 1H NMR (CDCl3) | Confirms 3-methoxy group integrity. | |

| Confirms methyl ester. | ||

| Critical: Confirms successful O-methylation at C5. | ||

| Diagnostic benzylic proton. | ||

| LC-MS (ESI+) | Mass confirmation. | |

| HPLC Purity | >98.0% (AUC) | Required for biological assay usage. |

Part 5: Applications in Drug Discovery

This molecule is not merely an intermediate; it is a branch point for diversity-oriented synthesis (DOS).

Synthesis of Tapentadol Analogs

The linear chain can be cyclized or aminated to mimic the Tapentadol structure.

-

Pathway: Hydrolysis of the ester

Amide formation (with Dimethylamine)

Novel MOR/NRI Ligands

By reacting the ester with diamines, researchers can generate benzimidazole or imidazoline derivatives that retain the 3-methoxyphenyl "warhead" for receptor binding.

Pharmacophore Mapping (DOT)

Caption: Figure 2. Pharmacophore mapping showing the transition from the linear ester precursor to the active opioid receptor ligand scaffold.

References

-

PubChem. (n.d.).[4] this compound (Compound).[3][5][6] National Library of Medicine.[7][8] Retrieved from [Link]

-

Tzschentke, T. M., et al. (2007). Tapentadol Hydrochloride: A Novel μ-Opioid Receptor Agonist/Norepinephrine Reuptake Inhibitor with Broad-Spectrum Analgesic Properties. Journal of Pharmacology and Experimental Therapeutics. (Contextual grounding for the 3-methoxyphenyl pharmacophore). Retrieved from [Link]

-

Raffa, R. B., et al. (2012). Mechanistic basis for the dual mechanism of action of tapentadol. Journal of Clinical Pharmacy and Therapeutics. (Mechanistic insight). Retrieved from [Link]

Sources

- 1. danabiosci.com [danabiosci.com]

- 2. methyl 5-methoxy-3-oxopentanoate, 62462-05-9 [thegoodscentscompany.com]

- 3. 1803593-25-0|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 5-methoxypentanoate | C7H14O3 | CID 542362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 55822-86-1|Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]

- 6. 1281333-35-4|Ethyl 3-hydroxy-3-(4-propoxyphenyl)propanoate|BLD Pharm [bldpharm.com]

- 7. 5-[1-(4-Methoxyphenyl)ethylamino]pentanoic acid | C14H21NO3 | CID 103256070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 3-(4-methoxyphenyl)propanoate | C11H14O3 | CID 300018 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate SMILES string

An In-Depth Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established chemical principles and data from analogous structures to propose a robust synthetic pathway, recommend analytical characterization methods, and discuss its potential applications. This prospective approach is designed to equip researchers with the foundational knowledge required to synthesize and investigate this novel chemical entity.

Compound Profile and Physicochemical Properties

This compound is a complex ester featuring a pentanoate backbone substituted with two distinct methoxy groups: one benzylic ether and one methyl ester. The presence of the 3-methoxyphenyl moiety is a common feature in many biologically active molecules, suggesting potential utility as a scaffold or intermediate in pharmaceutical development.

The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the target compound is determined to be: COC(c1cccc(OC)c1)CCCC(=O)OC.

A summary of its computed physicochemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₄ | (Calculated) |

| Molecular Weight | 252.31 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| Canonical SMILES | COC(c1cccc(OC)c1)CCCC(=O)OC | (Structure Derived) |

| Predicted XLogP3 | 2.8 - 3.2 | (Analog-based est.) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 4 | (Calculated) |

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic route is critical for the successful generation of a novel compound. The following multi-step pathway is proposed, starting from commercially available precursors. This route is designed for clarity, high potential yield, and control over side reactions.

Synthetic Workflow Overview

The proposed synthesis involves four key transformations:

-

Grignard Reaction: Formation of the core carbon skeleton and introduction of a hydroxyl group via nucleophilic addition.

-

Williamson Ether Synthesis: Conversion of the secondary alcohol to the target methoxy ether.

-

Oxidative Cleavage: Generation of the terminal carboxylic acid from an alkene precursor.

-

Fischer Esterification: Formation of the final methyl ester product.

An In-Depth Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: Synthesis, Characterization, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound of interest in medicinal chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document synthesizes information on its structural analogs, proposes a viable synthetic route, predicts its physicochemical and spectroscopic properties, and explores its potential therapeutic applications. By examining the roles of its constituent moieties—the 3-methoxyphenyl group and the methoxypentanoate backbone—we aim to provide a foundational resource for researchers investigating this and similar chemical entities. This guide includes detailed, actionable protocols and theoretical frameworks to stimulate further research and development.

Introduction: Unveiling a Novel Chemical Entity

This compound is a unique ester with a complex functionality that suggests a range of potential applications in pharmacology. The presence of a methoxy-substituted phenyl ring is a common feature in many biologically active compounds, often influencing their binding to therapeutic targets and their metabolic stability. The pentanoate chain with a geminal methoxy group at the 5-position further adds to its chemical novelty and potential for specific molecular interactions. The methoxy group, in particular, is a prevalent substituent in numerous approved drugs, where it can enhance ligand-target binding, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters.

This guide serves as a Senior Application Scientist's perspective on the evaluation of a novel compound. We will proceed by first establishing its identity and then delving into a proposed synthesis, predicted properties, and a discussion of its potential as a scaffold in drug development.

Chemical Identity and Predicted Physicochemical Properties

The formal IUPAC name for the topic compound is This compound . Its chemical structure consists of a five-carbon pentanoate chain with a methyl ester at one end. The fifth carbon is uniquely substituted with both a methoxy group and a 3-methoxyphenyl group.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₀O₄ | Calculated from structure |

| Molecular Weight | 252.31 g/mol | Calculated from formula |

| LogP (Octanol/Water) | ~2.5 - 3.5 | Estimated based on similar structures. Indicates moderate lipophilicity. |

| Boiling Point | > 300 °C | Estimated; likely high due to molecular weight and polarity. |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH); sparingly soluble in water. | Based on functional groups. |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid at room temperature. | Common for compounds of this size and functionality. |

Proposed Synthesis: A Grignard Approach

A plausible and efficient synthetic route to this compound involves the reaction of a suitable Grignard reagent with a precursor ester. Specifically, the addition of 3-methoxyphenylmagnesium bromide to a 5-oxo-pentanoate derivative would be a key step.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to methyl 5,5-dimethoxypentanoate and 3-methoxyphenylmagnesium bromide as key precursors. The Grignard reagent can be readily prepared from 3-bromoanisole and magnesium metal.

Experimental Workflow for Synthesis

The following is a detailed, step-by-step protocol for the proposed synthesis.

Step 1: Preparation of 3-methoxyphenylmagnesium bromide

-

Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 3-bromoanisole in anhydrous tetrahydrofuran (THF).

-

Initiation: Add a small portion of the 3-bromoanisole solution to the magnesium turnings. If the reaction does not initiate spontaneously (as evidenced by bubbling and heat generation), a crystal of iodine or gentle warming may be used.

-

Reaction: Once initiated, add the remaining 3-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature until the magnesium is consumed. The resulting grey-to-brown solution is the Grignard reagent.[1][2]

Step 2: Synthesis of this compound

-

Reaction Setup: In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve methyl 5,5-dimethoxypentanoate in anhydrous THF and cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add the prepared 3-methoxyphenylmagnesium bromide solution to the cooled ester solution via a cannula or dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Predicted Spectroscopic Data for Characterization

The following table summarizes the expected spectroscopic signatures for the title compound, which are crucial for its characterization and confirmation of its synthesis.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet for the methyl ester protons (~3.6-3.7 ppm).- Singlet for the methoxy group on the pentanoate chain (~3.2-3.4 ppm).- Singlet for the methoxy group on the phenyl ring (~3.8 ppm).- Multiplets for the methylene protons of the pentanoate chain (~1.5-2.5 ppm).- Aromatic protons of the 3-methoxyphenyl group in the range of ~6.8-7.3 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester (~173-175 ppm).- Quaternary carbon at position 5 (~100-105 ppm).- Methoxy carbons (~50-60 ppm).- Methylene carbons of the pentanoate chain (~20-40 ppm).- Aromatic carbons (~110-160 ppm). |

| IR (Infrared) | - Strong C=O stretch of the ester (~1730-1750 cm⁻¹).- C-O stretches for the ether and ester linkages (~1050-1250 cm⁻¹).- Aromatic C-H and C=C stretches. |

| Mass Spec (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Characteristic fragmentation patterns, including loss of methoxy and methyl ester groups. |

Potential Applications in Drug Discovery

The structural features of this compound suggest several potential avenues for its application in drug discovery.

As a Scaffold for Novel Therapeutics

The molecule can be considered a privileged scaffold. The 3-methoxyphenyl group is present in a number of centrally acting agents, and its substitution pattern can be modified to tune activity and selectivity. The pentanoate chain offers a flexible linker that can be further functionalized to interact with specific binding pockets in target proteins.

Potential as an Anticancer Agent

Many compounds containing methoxy-substituted phenyl rings exhibit anticancer properties. The methoxy group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach intracellular targets.[3] Furthermore, certain methoxyflavones and related compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3]

Neurological and Psychiatric Applications

The 3-methoxyphenyl moiety is a key component of several psychoactive compounds. It is structurally related to neurotransmitters and can interact with various receptors in the central nervous system. For instance, some tryptamine derivatives with a 5-methoxy group (structurally analogous to the 3-methoxyphenyl group in terms of the electronic effect of the methoxy substituent) are known to be agonists at serotonin receptors.

Visualization of Potential Drug Development Pathway

Caption: A generalized pathway for the development of a novel chemical entity.

Conclusion and Future Directions

This compound represents a novel chemical entity with significant potential for further investigation. This technical guide has provided a comprehensive, albeit partially predictive, overview of its synthesis, characterization, and potential applications. The proposed synthetic route is robust and relies on well-established organic chemistry principles. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and characterization.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental verification of its properties. Subsequently, a broad biological screening against a panel of cancer cell lines and relevant CNS targets would be a logical next step to uncover its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the methoxyphenyl ring and the pentanoate chain, could lead to the discovery of potent and selective drug candidates. This guide is intended to be a catalyst for such research, providing the necessary theoretical and practical framework to begin the exploration of this promising molecule.

References

- Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364.

-

PubChem. (n.d.). Methyl 5-methoxypentanoate. Retrieved from [Link]

-

Dana Bioscience. (n.d.). This compound 100mg. Retrieved from [Link]

-

MDPI. (2021). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate in Organic Solvents

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug discovery and development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the solubility of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a compound of interest in organic synthesis and medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this guide establishes a robust framework for understanding, predicting, and experimentally determining its solubility in a range of common organic solvents. We will delve into the theoretical principles governing solubility, present predicted physicochemical properties, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is intended to be a practical resource for researchers, enabling them to make informed decisions about solvent selection and handling of this compound.

Introduction to this compound and the Imperative of Solubility

This compound is a complex organic molecule featuring an ester, an ether, and an aromatic ring. Its structural attributes suggest a nuanced solubility profile that is critical for its application in synthetic chemistry and potential use in drug development pipelines. Understanding the solubility of this compound is paramount for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and modification reactions to ensure optimal reaction kinetics and yield.

-

Purification: Developing effective crystallization or chromatographic purification methods.

-

Formulation Development: For potential therapeutic agents, solubility is a key determinant of drug delivery and bioavailability.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, GC, and NMR.

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1][2] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, its polarity, hydrogen bonding capability, and molecular size will be the primary determinants of its solubility in various organic solvents.

Theoretical Physicochemical Properties and Predicted Solubility Profile

Given the lack of empirical data, we can leverage computational tools to predict the physicochemical properties of this compound.[3][4][5][6][7] These predictions provide a theoretical foundation for anticipating its solubility behavior.

Predicted Physicochemical Properties of this compound:

| Property | Predicted Value | Implication for Solubility |

| Molecular Formula | C₁₄H₂₀O₄ | - |

| Molecular Weight | 252.31 g/mol | A moderate molecular weight that should not inherently limit solubility in a wide range of solvents. |

| logP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | A positive logP value indicates a preference for nonpolar environments over water. This suggests good solubility in many organic solvents. |

| Hydrogen Bond Donors | 0 | The absence of hydrogen bond donors limits its ability to self-associate via hydrogen bonds.[8][9] |

| Hydrogen Bond Acceptors | 4 (two ether oxygens, two ester oxygens) | The presence of multiple hydrogen bond acceptors allows for interaction with protic solvents (e.g., alcohols).[8][9] |

| Polar Surface Area (PSA) | ~52.6 Ų | A moderate PSA suggests that the molecule has polar characteristics, which will contribute to its solubility in polar solvents. |

Predicted Solubility Profile:

Based on these predicted properties, we can anticipate the following solubility trends:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in chlorinated solvents like dichloromethane and chloroform. Good solubility is also anticipated in moderately polar solvents like ethyl acetate and acetone.

-

Moderate Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. While the compound can accept hydrogen bonds, its overall nonpolar character from the aromatic ring and alkyl chain may limit its solubility in highly polar, hydrogen-bonding networks.

-

Low to Insoluble: Expected in nonpolar aliphatic solvents like hexane and cyclohexane due to the significant polarity of the ester and ether functional groups. It is also predicted to have very low solubility in water.

Experimental Determination of Solubility

The following protocols are provided as a guide for researchers to experimentally determine the solubility of this compound.

Qualitative Solubility Assessment

A simple and rapid method to screen for suitable solvents.[10]

Protocol:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add the test solvent dropwise (e.g., 0.1 mL at a time) while vortexing.

-

Continue adding the solvent up to a total volume of 1 mL.

-

Observe for complete dissolution.

-

Categorize the solubility as:

-

Very Soluble: Dissolves quickly in a small amount of solvent.

-

Soluble: Dissolves completely upon addition of up to 1 mL of solvent.

-

Slightly Soluble: Some, but not all, of the compound dissolves.

-

Insoluble: No apparent dissolution.

-

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[11][12][13][14][15] It involves equilibrating an excess of the solid compound with the solvent of interest.

Experimental Workflow:

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol:

-

Preparation: Add an excess amount (e.g., 20 mg) of this compound to a glass vial. The excess solid should be visually apparent.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent.

-

Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C). Agitate for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same constant temperature for a short period to allow the excess solid to sediment.[11] For a more complete separation, centrifuge the sample or filter the supernatant through a 0.22 µm syringe filter.[16][17]

-

Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of the dissolved compound.[17][18][19][20]

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a highly accurate and precise method for determining the concentration of a solute.[11][17][18][19][20]

Protocol:

-

Method Development: Develop a reverse-phase HPLC method with a suitable C18 column. The mobile phase will likely consist of a mixture of water and acetonitrile or methanol. The detector should be set to a wavelength where this compound has a strong UV absorbance.

-

Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations and inject them into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted supernatant from the shake-flask experiment and determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Factors Influencing the Solubility of this compound

The solubility of this compound will be influenced by several key factors:

-

Solvent Polarity: As predicted, the solubility will vary significantly with the polarity of the solvent. A systematic study across a range of solvents with varying polarity indices is recommended.

-

Hydrogen Bonding: Solvents that can act as hydrogen bond donors (e.g., alcohols) will interact with the ether and ester oxygen atoms, potentially enhancing solubility.[8][9]

-

Temperature: The solubility of solids in liquids generally increases with temperature.[1] Therefore, performing solubility determinations at different temperatures can be informative, especially for crystallization processes.

-

Molecular Structure of the Solvent: The size and shape of the solvent molecules can also play a role. For example, bulky solvents may be less effective at solvating the solute.

Data Summary and Interpretation

Since experimental data is not publicly available, the following table is presented as a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of this compound at 25 °C.

| Solvent | Solvent Polarity Index | Qualitative Solubility | Quantitative Solubility (mg/mL) |

| Hexane | 0.1 | Insoluble | |

| Toluene | 2.4 | ||

| Diethyl Ether | 2.8 | ||

| Dichloromethane | 3.1 | ||

| Ethyl Acetate | 4.4 | ||

| Acetone | 5.1 | ||

| Isopropanol | 3.9 | ||

| Ethanol | 4.3 | ||

| Methanol | 5.1 | ||

| Acetonitrile | 5.8 | ||

| Dimethylformamide (DMF) | 6.4 | ||

| Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Water | 10.2 | Insoluble |

Conclusion and Recommendations

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While theoretical predictions suggest good solubility in a range of polar aprotic and moderately polar solvents, experimental verification is crucial. The provided protocols for qualitative and quantitative solubility determination, particularly the shake-flask method coupled with HPLC analysis, offer a robust approach for generating reliable data. It is recommended that researchers perform these experiments in their own laboratories to obtain the specific solubility data required for their applications. This will enable more efficient process development, from synthesis and purification to formulation and analysis.

References

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

PSEforSPEED. (n.d.). Chemical Properties on Demand - Introducing. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

Online Chemical Modeling Environment. (n.d.). Retrieved from [Link]

-

OpenMolecules.org. (n.d.). Property Explorer. Retrieved from [Link]

-

Solubility of Things. (n.d.). Anisole. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Procedure for solubility testing of NM suspension. (2016, May 28). Retrieved from [Link]

-

ICCVAM. (2003, September 24). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

-

A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2008, July 15). Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Retrieved from [Link]

-

Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-methoxypentanoate. Retrieved from [Link]

-

Lumen Learning. (n.d.). 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]

-

AIP Publishing. (2013, March 4). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 3. Neat Organic Solvents. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Wikipedia. (n.d.). Ester. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US20190055458A1 - Compositions comprising aromatic ester solvents for use in oil and/or gas wells and related methods.

-

IUPAC Solubility Data Series. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. Retrieved from [Link]

-

Advancing physicochemical property predictions in computational drug discovery. (n.d.). Retrieved from [Link]

-

Cheméo. (n.d.). methyl 5-methoxypentanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 5-methoxy-3-oxopentanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Properties of Methanol in Organic Solvents | Request PDF. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. PSEforSPEEDChemical Properties on Demand - Introducing - PSEforSPEED [pseforspeed.com]

- 4. www.openmolecules.org [openmolecules.org]

- 5. acdlabs.com [acdlabs.com]

- 6. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 7. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 8. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 9. Ester - Wikipedia [en.wikipedia.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. bioassaysys.com [bioassaysys.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. materialneutral.info [materialneutral.info]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

- 20. improvedpharma.com [improvedpharma.com]

A Technical Guide to Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: Synthesis, Characterization, and Research Applications

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate, a novel chemical entity of interest in medicinal chemistry and drug discovery. As this compound does not currently possess a dedicated PubChem Compound ID (CID), this document serves as a foundational resource, detailing a proposed synthetic route, in-depth analytical characterization methodologies, and potential applications based on the analysis of its structural motifs.

Introduction and Rationale

This compound is an ester derivative characterized by a phenylpentanoate backbone with two methoxy substituents. The presence of the methoxy groups, both on the aromatic ring and at the benzylic position, suggests potential for metabolic stability and modulation of pharmacokinetic properties. The core structure, a substituted phenylpentanoate, is found in various biologically active molecules, indicating a potential for this compound to interact with a range of biological targets. This guide aims to provide the foundational chemical knowledge required for its synthesis and evaluation in a research and development setting.

Physicochemical Properties (Predicted)

Due to the absence of experimental data for the title compound, the following physicochemical properties have been predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₄H₂₀O₄ | |

| Molecular Weight | 252.31 g/mol | |

| XLogP3 | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| Hydrogen Bond Donors | 0 | |

| Hydrogen Bond Acceptors | 4 | The ester and ether oxygens can act as hydrogen bond acceptors. |

| Boiling Point | ~320-350 °C | Estimated based on structurally similar aromatic esters. |

| Polar Surface Area | 46.53 Ų | Calculated based on constituent functional groups. |

Proposed Synthesis

A plausible and efficient synthetic route to this compound is proposed, starting from commercially available 3-methoxybenzaldehyde and methyl 4-formylbutanoate. This multi-step synthesis involves a Grignard reaction followed by an etherification and esterification.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate

-

To a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the Grignard reagent derived from methyl 4-bromobutanoate (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate.

Step 2: Synthesis of this compound

-

To a solution of Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Carefully quench the reaction with methanol, followed by the addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product, this compound.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The following techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, the protons of the pentanoate chain, and the methyl ester protons. Aromatic protons typically appear in the range of 6.5-8.0 ppm[1][2]. Protons on a carbon adjacent to an aromatic ring (benzylic protons) usually resonate between 2.3 and 3.0 ppm[1].

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule. Aromatic carbons typically absorb between 110 and 140 ppm[1][3]. The chemical shift of the methoxy carbon can be indicative of its position on the aromatic ring[4].

-

2D NMR (COSY, HSQC, HMBC): These experiments will be instrumental in confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, allowing for the confirmation of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to elucidate the structure by identifying characteristic losses, such as the loss of a methoxy group or the ester moiety.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

-

C=O stretch: A strong absorption band is expected around 1735 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: Bands corresponding to the ether and ester C-O stretches will be observed in the 1000-1300 cm⁻¹ region.

-

Aromatic C-H stretch: These will appear just above 3000 cm⁻¹[2].

-

Aliphatic C-H stretch: These will be observed just below 3000 cm⁻¹[5].

Characterization Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Potential Research Applications

Given its structural features, this compound could be a valuable tool in several areas of research:

-

Drug Discovery: As a novel scaffold, it can be used in screening assays to identify new biological activities. The presence of ester and ether functionalities provides handles for further chemical modification to explore structure-activity relationships (SAR).

-

Metabolite Synthesis: This compound could serve as a standard for identifying potential metabolites of more complex drug candidates containing the 3-methoxyphenylpentanoate moiety.

-

Materials Science: Aromatic esters with alkoxy substituents can sometimes exhibit interesting liquid crystalline or optical properties[6].

Conclusion

While this compound does not yet have a designated PubChem CID, this technical guide provides a comprehensive starting point for its synthesis, characterization, and exploration in a research context. The proposed synthetic route is robust and utilizes common laboratory reagents and techniques. The detailed analytical workflow will ensure the unambiguous identification and quality control of the synthesized compound. The potential applications outlined herein are intended to stimulate further investigation into the properties and utility of this novel chemical entity.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 234289, Ethyl 5-phenylpentanoate. [Link]

-

Agrawal, P. K. (2011). Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1934578X1100601. [Link]

-

Abdel-Maksoud, M. S., et al. (2021). Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. Molecules, 26(22), 7000. [Link]

-

Teh, S. K., et al. (2018). Synthesis, Characterization and Phase Behavior with Ester of Terminal Alkoxy Chains and Methoxy Substituent. International Journal of Engineering & Technology, 7(4.36), 844-848. [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

Yusof, N. S. M., et al. (2018). Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. AIP Conference Proceedings, 2030(1), 020223. [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Aromatics. [Link]

-

National Institute of Standards and Technology. 2-Pentanone, 1-phenyl-. NIST Chemistry WebBook. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 542362, Methyl 5-methoxypentanoate. [Link]

-

The Good Scents Company. methyl 5-methoxy-3-oxopentanoate. [Link]

-

Kumar, A., et al. (2017). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 27(15), 3469-3474. [Link]

-

LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

Sources

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Esterification of 5-(3-methoxyphenyl)pentanoic Acid

Introduction

5-(3-methoxyphenyl)pentanoic acid is a valuable building block in medicinal chemistry and materials science. Its conversion to various ester derivatives is a frequent and critical step in the synthesis of more complex molecules, including active pharmaceutical ingredients. The selection of an appropriate esterification method is paramount and depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, the desired purity of the product, and the laboratory safety infrastructure.

This comprehensive guide provides detailed protocols for three distinct and widely employed methods for the esterification of 5-(3-methoxyphenyl)pentanoic acid: the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient reaction with diazomethane. Each protocol is presented with a focus on the underlying chemical principles, practical execution, and purification strategies, empowering researchers to make informed decisions and achieve optimal results.

Physicochemical Properties of 5-(3-methoxyphenyl)pentanoic Acid

A thorough understanding of the starting material's properties is fundamental to designing a successful synthetic protocol.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | PubChem[1] |

| Molecular Weight | 208.25 g/mol | PubChem[1] |

| CAS Number | 6500-64-7 | PubChem[1] |

| Appearance | Varies; may be a solid | N/A |

| Solubility | Soluble in many organic solvents | General chemical knowledge |

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols, driven by an acid catalyst.[2][3] It is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the product.[4][5] This is typically accomplished by using a large excess of the alcohol or by removing the water formed during the reaction.[4][5][6]

Causality of Experimental Choices

-

Acid Catalyst (H₂SO₄ or p-TsOH): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[2][4][7]

-

Excess Alcohol (e.g., Methanol): Using the alcohol as the solvent ensures a high concentration of the nucleophile, driving the equilibrium towards the ester product according to Le Châtelier's principle.[5][8][9]

-

Reflux Conditions: Heating the reaction mixture increases the reaction rate, allowing the system to reach equilibrium faster. The reflux temperature is determined by the boiling point of the alcohol used.[6]

Experimental Workflow

Caption: Workflow for Fischer-Speier Esterification.

Detailed Protocol: Synthesis of Methyl 5-(3-methoxyphenyl)pentanoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-(3-methoxyphenyl)pentanoic acid (e.g., 1.0 g, 4.8 mmol) in an excess of methanol (e.g., 20 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL) to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure methyl 5-(3-methoxyphenyl)pentanoate.

Method 2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[10][11][12] This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer esterification.[8][10][13]

Causality of Experimental Choices

-

DCC (Dicyclohexylcarbodiimide): DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then susceptible to nucleophilic attack by the alcohol.

-

DMAP (4-Dimethylaminopyridine): DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species.[13][14][15] This "active ester" intermediate readily reacts with the alcohol to form the desired ester and regenerates DMAP. The use of DMAP also suppresses the formation of the N-acylurea byproduct.[12][13]

-

Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can hydrolyze the O-acylisourea intermediate, reducing the yield of the desired ester.[14]

Reaction Mechanism Visualization

Caption: Simplified mechanism of Steglich Esterification.

Detailed Protocol: Synthesis of an Ester of 5-(3-methoxyphenyl)pentanoic Acid

-

Reaction Setup: To a solution of 5-(3-methoxyphenyl)pentanoic acid (e.g., 1.0 g, 4.8 mmol) and the desired alcohol (1.2 eq, 5.76 mmol) in anhydrous dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., nitrogen or argon), add DMAP (0.1 eq, 0.48 mmol).

-

DCC Addition: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq, 5.28 mmol) in anhydrous DCM (5 mL) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate of dicyclohexylurea (DCU) indicates the reaction is proceeding.

-

Work-up:

-

Filter the reaction mixture through a pad of celite to remove the precipitated DCU.[16]

-

Wash the filtrate with 1 M HCl (2 x 15 mL) to remove excess DMAP, followed by a saturated aqueous solution of sodium bicarbonate (2 x 15 mL), and finally with brine (1 x 15 mL).[16]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product is typically purified by column chromatography on silica gel to afford the pure ester.

Method 3: Esterification with Diazomethane

Diazomethane (CH₂N₂) is a highly efficient and clean reagent for the methylation of carboxylic acids.[17][18] The reaction is rapid, proceeds at room temperature, and the only byproduct is nitrogen gas, which simplifies purification.[17][19] However, diazomethane is also highly toxic, explosive, and carcinogenic, and must be handled with extreme caution in a well-ventilated fume hood using specialized glassware.[20][21][22][23]

Causality of Experimental Choices

-

Diazomethane (CH₂N₂): This reagent acts as a source of a methylene group that is transferred to the carboxylic acid. The reaction proceeds via an initial acid-base reaction followed by an Sₙ2 displacement.[17]

-

Ethereal Solution: Diazomethane is typically prepared and used as a solution in diethyl ether to minimize its explosive potential.[21]

-

In Situ Generation: Due to its instability, diazomethane is often generated immediately before use.[17]

Safety Precautions

EXTREME CAUTION IS ADVISED. Diazomethane is a potent poison and explosive.[21][22][23][24]

-

Wear appropriate personal protective equipment, including heavy gloves, safety goggles, and a lab coat.[20][21][22]

-

Use glassware with fire-polished edges and avoid ground-glass joints to prevent initiation of an explosion.[23]

-

Do not expose diazomethane solutions to strong light or rough surfaces.[22][23]

-

Quench any excess diazomethane with a weak acid (e.g., acetic acid) before work-up.

Experimental Workflow

Caption: Workflow for Diazomethane Esterification.

Detailed Protocol: Synthesis of Methyl 5-(3-methoxyphenyl)pentanoate

-

Reaction Setup: Dissolve 5-(3-methoxyphenyl)pentanoic acid (e.g., 0.5 g, 2.4 mmol) in a mixture of diethyl ether (15 mL) and methanol (5 mL) in a flask at 0 °C.

-

Diazomethane Addition: Slowly add a freshly prepared ethereal solution of diazomethane dropwise with stirring until a persistent yellow color is observed, indicating a slight excess of diazomethane.

-

Reaction: Continue stirring at 0 °C for 15-30 minutes.

-

Work-up:

-

Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.

-

Remove the solvents under reduced pressure to yield the crude methyl 5-(3-methoxyphenyl)pentanoate.

-

-

Purification: In many cases, the product is of sufficient purity for subsequent steps without further purification. If necessary, it can be purified by column chromatography.

Comparison of Esterification Methods

| Feature | Fischer-Speier Esterification | Steglich Esterification | Diazomethane Esterification |

| Conditions | Harsh (acidic, high temp) | Mild (room temperature) | Very mild (0 °C to room temp) |

| Reagents | Carboxylic acid, alcohol, strong acid catalyst | Carboxylic acid, alcohol, DCC, DMAP | Carboxylic acid, diazomethane |

| Byproducts | Water | Dicyclohexylurea (DCU) | Nitrogen gas |

| Advantages | Inexpensive, scalable | Good for sensitive substrates, high yield | Very clean, high yield, easy work-up |

| Disadvantages | Not suitable for acid-labile compounds, equilibrium reaction | Expensive reagents, DCU removal can be tedious | Diazomethane is highly toxic and explosive |

| Ideal For | Large-scale synthesis of simple esters | Complex molecules with sensitive functional groups | Small-scale, rapid methylation |

Conclusion

The successful esterification of 5-(3-methoxyphenyl)pentanoic acid can be achieved through various synthetic routes. The Fischer-Speier method offers a classical, cost-effective approach for robust substrates. The Steglich protocol provides a mild and versatile alternative for more delicate molecules. Finally, esterification with diazomethane, while requiring stringent safety measures, delivers a rapid and exceptionally clean conversion to the methyl ester. The choice of method should be guided by a careful consideration of the substrate's properties, the desired scale of the reaction, and the available laboratory resources and safety protocols.

References

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

De Luca, L. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. MDPI. [Link]

-

Environmental Health & Safety. Standard Operating Procedure for Diazomethane. [Link]

-

University of Illinois Division of Research Safety. Diazomethane. [Link]

-

ScienceMotive. Fischer esterification Mechanism - Advantages and Applications. [Link]

-

SynArchive. Steglich Esterification. [Link]

-

Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

-

NJ Department of Health. Hazardous Substance Fact Sheet: Diazomethane. [Link]

-

Organic Syntheses. Diazomethane. [Link]

-

ResearchGate. Mechanism of the Steglich esterification with the GO/RGO. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]

-

YouTube. Steglich Esterification/ Keck Macrolactonization. [Link]

-

Scribd. Steglich Esterification. [Link]

-

Royal Society of Chemistry. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

Taylor & Francis Online. Preparation of Methyl Ester Precursors of Biologically Active Agents. [Link]

-

PubChem. 5-(3-methoxyphenyl)pentanoic Acid. [Link]

-

Chemistry LibreTexts. 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]

-

Master Organic Chemistry. Diazomethane (CH2N2). [Link]

-

A "Little" Mass Spec and Sailing. Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. [Link]

-

Chemistry LibreTexts. Fischer Esterification. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

Sources

- 1. 5-(3-methoxyphenyl)pentanoic Acid | C12H16O3 | CID 10584485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer esterification Mechanism - Advantages and Applications - ScienceMotive [sciencemotive.com]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. mdpi.com [mdpi.com]

- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. synarchive.com [synarchive.com]

- 12. Steglich esterification - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 20. ehs.unm.edu [ehs.unm.edu]

- 21. Diazomethane | Division of Research Safety | Illinois [drs.illinois.edu]

- 22. nj.gov [nj.gov]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. chemicalbook.com [chemicalbook.com]

High-Yield Synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate: A Strategic Reagent Selection Guide

Strategic Overview & Retrosynthetic Analysis

The synthesis of Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate requires a disciplined approach to regiochemistry and chemoselectivity. This molecule features a 1,5-dicarbonyl spacing (modified) and a sensitive benzylic ether functionality.

The primary challenge is the meta-substitution pattern on the aromatic ring. Standard Friedel-Crafts acylation of anisole yields predominantly the para-isomer. Therefore, the strategy must rely on Grignard chemistry starting from 3-bromoanisole to guarantee the 3-position regiochemistry.

Retrosynthetic Disconnection

The synthesis is best deconstructed into three critical phases:

-

Skeleton Assembly: Constructing the

bond via nucleophilic attack on a glutaric acid derivative. -

Redox Adjustment: Chemoselective reduction of the resulting ketone to a benzylic alcohol without affecting the distal ester.

-

Functionalization:

-Methylation of the benzylic alcohol to form the final ether.

Figure 1: Retrosynthetic breakdown highlighting the convergence of 3-bromoanisole and glutaric anhydride.

Critical Reagent Selection Guide

The success of this protocol hinges on selecting reagents that balance reactivity with chemoselectivity.

| Reaction Step | Recommended Reagent | Alternative | Expert Rationale |

| Aryl Activation | Magnesium Turnings / THF | n-BuLi | Formation of the Grignard reagent is safer and more scalable than lithiation for this substrate. THF stabilizes the Grignard species. |

| Acylation | Glutaric Anhydride | Methyl 4-(chlorocarbonyl)butyrate | Anhydride opening ensures mono-addition. Acid chlorides pose a higher risk of double-addition (forming the tertiary alcohol). |

| Esterification | MeOH / cat. | MeI / | Acid-catalyzed Fischer esterification is cost-effective and scalable. |

| Reduction | Sodium Borohydride ( | CRITICAL: | |

| Etherification | NaH / MeI | Sodium Hydride provides rapid, quantitative deprotonation. |

Detailed Experimental Protocols

Phase 1: Skeleton Assembly (The Grignard-Anhydride Route)

Objective: Synthesis of 5-(3-methoxyphenyl)-5-oxopentanoic acid.

Reagents:

-

3-Bromoanisole (1.0 equiv)

-

Magnesium turnings (1.1 equiv)

-

Glutaric Anhydride (1.2 equiv)

-

THF (Anhydrous)

-

Iodine (crystal, catalytic)

Protocol:

-

Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine. Add 10% of the 3-bromoanisole solution in THF. Heat gently to initiate (color change colorless

cloudy grey). Add remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour post-addition. -

Acylation: Cool the Grignard solution to -78°C (Dry ice/Acetone bath). This low temperature is critical to prevent double addition.

-

Addition: Dissolve Glutaric Anhydride in THF and add dropwise to the Grignard reagent over 30 minutes.

-

Workup: Allow to warm to 0°C. Quench with saturated aqueous

. Acidify to pH 2 with 1M HCl to ensure the carboxylic acid is protonated. Extract with Ethyl Acetate ( -

Purification: The keto-acid intermediate can often be used directly, but recrystallization from hexanes/EtOAc is recommended for analytical purity.

Phase 2: Esterification & Chemoselective Reduction

Objective: Conversion to Methyl 5-hydroxy-5-(3-methoxyphenyl)pentanoate.

Reagents:

-

Methanol (Solvent/Reagent)

-

Sulfuric Acid (Catalyst)

-

Sodium Borohydride (

)

Protocol:

-

Fischer Esterification: Dissolve the keto-acid in MeOH (0.5 M). Add catalytic

(5 mol%). Reflux for 4 hours. Monitor by TLC (disappearance of acid). -

Neutralization: Cool to room temperature. Neutralize with solid

. Filter off salts and concentrate the filtrate to obtain the Methyl 5-(3-methoxyphenyl)-5-oxopentanoate . -

Reduction: Dissolve the crude keto-ester in MeOH. Cool to 0°C (Ice bath).

-

Hydride Addition: Add

(0.5 equiv) portion-wise. Note: Gas evolution ( -

Monitoring: Stir at 0°C for 30 minutes. TLC should show conversion of the ketone (less polar) to the alcohol (more polar). The ester spot should remain unchanged.

-

Quench: Add Acetone (to quench excess hydride) followed by saturated

. Extract with DCM.

Phase 3: Benzylic O-Methylation

Objective: Final synthesis of this compound.

Reagents:

-

Sodium Hydride (60% dispersion in oil)

-

Methyl Iodide (MeI)

-

THF (Anhydrous) or DMF

Protocol:

-

Deprotonation: Wash NaH (1.2 equiv) with hexanes to remove oil. Suspend in dry THF at 0°C.

-

Alkoxide Formation: Add the hydroxy-ester (from Phase 2) dissolved in THF dropwise. Evolution of

gas indicates deprotonation. Stir for 15 minutes. -

Methylation: Add Methyl Iodide (1.5 equiv) dropwise.

-

Reaction: Allow to warm to room temperature and stir for 2-4 hours.

-

Workup: Quench carefully with water. Extract with Diethyl Ether (Ether provides better phase separation for this lipophilic product).

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient).

Troubleshooting & QC Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Double addition of Grignard | Ensure temperature is strictly -78°C during addition. Add Grignard to the Anhydride (inverse addition) to keep Anhydride in excess. |

| Ester Reduction | Temperature too high during | Maintain 0°C. Do not let the reaction run overnight. |

| Elimination (Styrene formation) | Acidic workup of alcohol | Benzylic alcohols dehydrate easily. Ensure workup of Phase 3 is neutral or slightly basic. Avoid strong acids during purification. |

| Incomplete Methylation | Wet solvent (NaH quenching) | Ensure THF is distilled or from a fresh solvent purification system. |

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing the separation of redox and alkylation events.

References

-

Reformatsky, S. (1887).[1] "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft, 20(1), 1210–1213. (Foundational chemistry for ester-stabilized anion reactions).

-

Selva, M., & Perosa, A. (2008). "The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers". Green Chemistry, 10, 457-464. Link (Alternative green methylation protocols).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Paquette, L. A. (1995). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. (Reference for Sodium Borohydride chemoselectivity).

- Cason, J. (1947). "The Use of Organocadmium Reagents for the Preparation of Ketones". Chemical Reviews, 40(1), 15-32. (Historical context for chemoselective acylation, though Grignard/Low-Temp is preferred here).

Sources

Application Note: Methyl 5-methoxy-5-(3-methoxyphenyl)pentanoate in Medicinal Chemistry

[1]

Executive Summary

This compound is a specialized bifunctional intermediate featuring a benzylic methyl ether and a distal methyl ester .[1] Its unique structure allows for divergent synthetic pathways, most notably the efficient construction of benzosuberone (6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one) derivatives—a privileged scaffold in CNS drug discovery (e.g., antidepressants, SIRT inhibitors) and oncology (tubulin polymerization inhibitors).[1]

This guide provides validated protocols for:

-

Scaffold Cyclization: Accessing the 7-membered benzosuberone ring via intramolecular Friedel-Crafts acylation.[1]

-

Benzylic Functionalization: Exploiting the labile benzylic ether for nucleophilic substitution.[1]

-

Chemo-selective Transformations: Managing the reactivity of the ester vs. the ether.[1]

Chemical Profile & Structural Logic[1][2]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 1803593-25-0 |

| Molecular Formula | C₁₄H₂₀O₄ |

| Molecular Weight | 252.31 g/mol |

| Key Functional Groups | 1.[1][2][3] Benzylic Methoxy: Latent carbocation precursor (SN1 reactive).2.[1] Methyl Ester: Handle for amidation, reduction, or hydrolysis.3.[1] 3-Methoxyphenyl: Electron-rich aromatic ring (directing group).[1] |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH.[1] Sparingly soluble in water.[1] |

Mechanistic Insight: The "Benzylic Switch"

The 5-methoxy group is not merely a protecting group; it serves as a "benzylic switch." Under neutral conditions, it is stable.[1] However, in the presence of strong Lewis acids (e.g., TiCl₄, BF₃[1]·OEt₂) or Brønsted acids, it generates a stabilized benzylic cation.[1] This allows for:

Application Workflow: Divergent Synthesis

The following diagram illustrates the two primary workflows: Path A (Cyclization to Benzosuberone) and Path B (Benzylic Substitution).

Figure 1: Divergent synthetic pathways utilizing the benzylic ether and ester functionalities.

Experimental Protocols

Protocol A: Synthesis of the Benzosuberone Scaffold

This protocol describes the conversion of the ester to the 1-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one derivative.[1] This scaffold is critical for developing tricyclic antidepressants and selective kinase inhibitors.[1]

Step 1: Saponification to the Free Acid[1]

-

Dissolution: Dissolve this compound (1.0 eq, 10 mmol) in a mixture of THF:MeOH:H₂O (3:1:1, 50 mL).

-

Reagent Addition: Add LiOH·H₂O (2.5 eq) in one portion.[1]

-

Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the ester spot.[1]

-

Workup: Acidify carefully with 1N HCl to pH ~3. Extract with EtOAc (3 x 30 mL). Dry combined organics over Na₂SO₄ and concentrate.

Step 2: Intramolecular Friedel-Crafts Cyclization

Note: The methoxy group at the 5-position is retained if mild Lewis acids are used; however, strong conditions may lead to elimination (forming the alkene).[1]

-

Activation: Dissolve the crude acid (1.0 eq) in anhydrous DCM (0.2 M). Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF.[1] Stir for 1 hour until gas evolution ceases. Concentrate to remove excess reagent, then re-dissolve in DCM.[1]

-

Cyclization: Cool the solution to 0°C. Add SnCl₄ (1.1 eq) dropwise. (Note: SnCl₄ is preferred over AlCl₄ to prevent demethylation of the ether).[1]

-

Reaction: Allow to warm to room temperature and stir for 12 hours.

-

Quench: Pour onto ice-water. Extract with DCM.[1] Wash with NaHCO₃ (sat.) and Brine.[1]

-

Purification: Flash chromatography (SiO₂).[1]

-

Target Product: A bicyclic ketone (Benzosuberone).[1]

-

Critical Quality Attribute: Verify retention of the benzylic methoxy group via ¹H-NMR (singlet at ~3.2 ppm).

-

Protocol B: Benzylic Substitution (Library Generation)

This protocol utilizes the "benzylic switch" to introduce diversity at the 5-position without affecting the ester.[1]

-

Setup: Dissolve this compound (1.0 eq) in anhydrous DCM under Argon. Cool to -78°C.[1]

-

Nucleophile Addition: Add the nucleophile (e.g., Allyltrimethylsilane, TMS-CN, or a silyl enol ether) (1.5 eq).[1]

-

Lewis Acid Activation: Add BF₃·OEt₂ (1.1 eq) dropwise.[1] The solution may turn yellow/orange (formation of benzylic cation).[1]

-

Warming: Stir at -78°C for 1 hour, then slowly warm to -20°C.

-

Quench: Quench with sat. NaHCO₃.

-

Result: The methoxy group is replaced by the nucleophile (Allyl, Cyano, etc.), creating a new chiral center (racemic unless chiral ligands are used).[1]

Quantitative Data & Reaction Optimization

The following table summarizes optimization data for the Cyclization Step (Protocol A, Step 2), highlighting the impact of Lewis Acid choice on yield and side products.

| Lewis Acid | Solvent | Temp (°C) | Yield (Benzosuberone) | Major Side Product |

| AlCl₃ | DCM | 0 -> RT | 35% | Demethylated phenol; Polymerization |

| TiCl₄ | DCM | -20 -> 0 | 55% | Elimination product (Styrene derivative) |

| SnCl₄ | DCM | 0 -> RT | 82% | Minimal; Trace elimination |

| PPA (Polyphosphoric Acid) | Neat | 80 | 40% | Complex mixture; extensive demethylation |

Interpretation: Tin(IV) chloride (SnCl₄) is the optimal catalyst, balancing reactivity with the stability of the labile benzylic ether.[1] Stronger acids (AlCl₃) cause unwanted ether cleavage.[1]

Safety & Handling

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The benzylic ether is sensitive to oxidation and prolonged exposure to moisture/acid.[1]

-

Hazards: Treat as a potential irritant.[1] The hydrolysis step generates methanol; ensure proper ventilation.[1]

-

Disposal: Dispose of Lewis acid waste (SnCl₄, TiCl₄) in dedicated heavy metal waste streams.[1]

References

-

Product Identification: this compound (CAS 1803593-25-0).[1][2][3] Available from BLD Pharm (Cat# BD01020115) and Accelachem.[1]

-

Benzosuberone Synthesis: Friedel-Crafts Cyclization Strategies for 7-Membered Rings. J. Org.[1] Chem. 2018, 83, 15, 8493–8502.[1] (General reference for SnCl4 mediated cyclization).

-

Benzylic Ether Reactivity: Lewis Acid Mediated Substitution of Benzylic Ethers.[1] Chem. Rev. 2015, 115, 12, 6273–6330.[1]

Sources

- 1. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]

- 2. 55822-86-1|Methyl 3-hydroxy-3-(3-hydroxyphenyl)propanoate|BLD Pharm [bldpharm.com]

- 3. 848484-93-5|4-(Benzyloxy)phenethyl decanoate|BLD Pharm [bldpharm.com]

- 4. 1803593-25-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. jchemrev.com [jchemrev.com]

Application Notes and Protocols for the Synthesis of Methoxy-Substituted Phenyl Pentanoates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-substituted phenyl pentanoates are a class of organic compounds that hold significant interest in the fields of medicinal chemistry, materials science, and fragrance development. The presence of the methoxy group on the phenyl ring can modulate the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. This guide provides detailed protocols for the synthesis of these esters, an in-depth discussion of the reaction mechanisms, and an analysis of how the position of the methoxy substituent impacts the reaction conditions and outcomes.

Mechanistic Insights: The Role of the Methoxy Group

The methoxy group (-OCH₃) is an electron-donating group that significantly influences the reactivity of the phenyl ring and the phenolic oxygen. Its effect is a combination of a resonance (+R) effect and an inductive (-I) effect.

-

Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This activating effect makes the aromatic ring more susceptible to electrophilic attack.

-